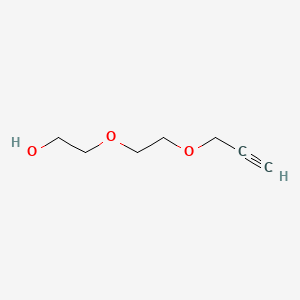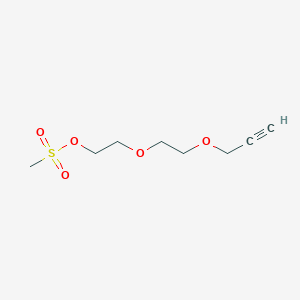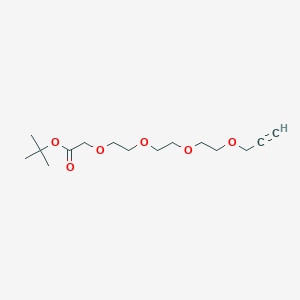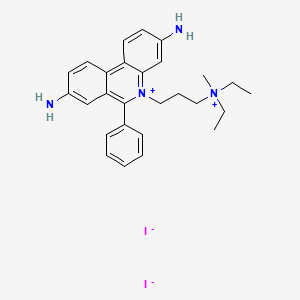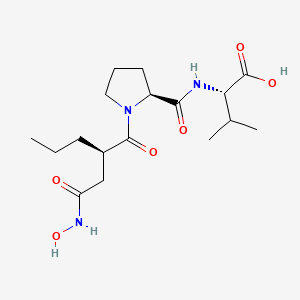![molecular formula C22H21Cl2N3O5 B1679708 (3,5-二氯苯基)甲基 4-[3-氧代-3-(2-氧代-2,3-二氢-1,3-苯并恶唑-6-基)丙基]哌嗪-1-羧酸酯 CAS No. 1144035-53-9](/img/structure/B1679708.png)
(3,5-二氯苯基)甲基 4-[3-氧代-3-(2-氧代-2,3-二氢-1,3-苯并恶唑-6-基)丙基]哌嗪-1-羧酸酯
科学研究应用
作用机制
生化分析
Biochemical Properties
PF-8380 plays a crucial role in biochemical reactions by inhibiting the enzyme autotaxin (ATX). Autotaxin is responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). PF-8380 inhibits ATX with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . By inhibiting ATX, PF-8380 reduces the production of LPA, which is involved in various cellular processes such as cell proliferation, migration, and survival .
Cellular Effects
PF-8380 has been shown to influence various cellular processes. In glioblastoma cells, PF-8380 enhances radiosensitivity by decreasing clonogenic survival, migration, and invasion . It also attenuates radiation-induced Akt phosphorylation, which is crucial for cell survival and proliferation . Additionally, PF-8380 has been observed to reduce inflammation and enhance radiation sensitivity in glioblastoma multiforme (GBM) cells .
Molecular Mechanism
The molecular mechanism of PF-8380 involves the inhibition of autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . By inhibiting ATX, PF-8380 reduces LPA levels, thereby affecting various signaling pathways involved in cell proliferation, migration, and survival . PF-8380 also influences gene expression by altering the expression of genes involved in inflammation, stress response, and epigenetic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-8380 have been observed to change over time. For instance, in a mouse model of myocardial infarction (MI), PF-8380 treatment significantly altered gene expression patterns at different time points post-MI . PF-8380 downregulated genes linked to exacerbated inflammatory responses as early as 6 hours post-MI and attenuated the reduction of genes important in myogenic differentiation at 7 days post-MI .
Dosage Effects in Animal Models
The effects of PF-8380 vary with different dosages in animal models. In glioblastoma models, a combination of PF-8380 (10 mg/kg) with irradiation significantly delayed tumor growth compared to untreated mice . Higher doses of PF-8380 have been associated with enhanced radiosensitivity and reduced tumor vascularity .
Metabolic Pathways
PF-8380 is involved in metabolic pathways related to lipid metabolism. It inhibits autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . This inhibition affects lipid metabolism and has been shown to reduce inflammation and tumor progression .
Transport and Distribution
PF-8380 is transported and distributed within cells and tissues with a mean clearance of 31 mL/min/kg and a volume of distribution at steady state of 3.2 L/kg . Its oral bioavailability ranges from 43% to 83%, and plasma concentrations increase with escalating doses .
Subcellular Localization
PF-8380’s subcellular localization involves its interaction with autotaxin (ATX) in the extracellular environment, where it inhibits the production of lysophosphatidic acid (LPA) . This inhibition affects various cellular processes, including cell proliferation, migration, and survival .
准备方法
PF-8380 可以通过一系列涉及特定试剂和条件的化学反应合成。 合成路线通常包括 3,5-二氯苄基氯与哌嗪反应,然后加入 2-氧代-2,3-二氢苯并[d]恶唑 . 反应条件包括使用二甲基亚砜等溶剂,温度范围从室温到 100°C . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和纯度 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144035-53-9 | |
| Record name | PF-8380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-8380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



